molecular formula C5H2BrIN2O3 B8128915 6-Bromo-2-iodo-4-nitropyridin-3-ol

6-Bromo-2-iodo-4-nitropyridin-3-ol

Cat. No.: B8128915
M. Wt: 344.89 g/mol
InChI Key: KSXOZWLYYZAWBH-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-4-nitropyridin-3-ol is a multifaceted compound belonging to the pyridine family, characterized by its bromo, iodo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodo-4-nitropyridin-3-ol typically involves multiple steps, starting with the nitration of pyridine derivatives to introduce the nitro group. Subsequent halogenation reactions introduce bromo and iodo groups at specific positions on the pyridine ring. The reaction conditions often require careful control of temperature, solvent choice, and the use of specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodo-4-nitropyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro, bromo, and iodo groups, which can act as reactive sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions often use metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium iodide (NaI) or potassium bromide (KBr).

Major Products Formed: The major products formed from these reactions include various substituted pyridines, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-iodo-4-nitropyridin-3-ol is used as a building block for the synthesis of more complex organic molecules. Its reactive functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been explored for its potential as a probe or inhibitor in biochemical assays. Its ability to interact with various biomolecules makes it a valuable tool in studying biological processes.

Medicine: The medicinal applications of this compound are being investigated for its potential therapeutic effects. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 6-Bromo-2-iodo-4-nitropyridin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

  • 2-Hydroxy-3-nitropyridine: Similar in structure but lacks the halogen substituents.

  • 2-Nitropyridine: A simpler nitro-substituted pyridine without halogen groups.

  • 6-Bromo-2-iodopyridine: Lacks the nitro group present in 6-Bromo-2-iodo-4-nitropyridin-3-ol.

Uniqueness: this compound stands out due to its combination of nitro, bromo, and iodo groups, which confer unique chemical reactivity and biological activity compared to its similar counterparts.

Properties

IUPAC Name

6-bromo-2-iodo-4-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXOZWLYYZAWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)I)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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